1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946229-86-3
VCID: VC5531287
InChI: InChI=1S/C21H19ClN2O2/c1-14-6-5-9-19(15(14)2)23-21(26)17-10-11-20(25)24(13-17)12-16-7-3-4-8-18(16)22/h3-11,13H,12H2,1-2H3,(H,23,26)
SMILES: CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl)C
Molecular Formula: C21H19ClN2O2
Molecular Weight: 366.85

1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 946229-86-3

Cat. No.: VC5531287

Molecular Formula: C21H19ClN2O2

Molecular Weight: 366.85

* For research use only. Not for human or veterinary use.

1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - 946229-86-3

Specification

CAS No. 946229-86-3
Molecular Formula C21H19ClN2O2
Molecular Weight 366.85
IUPAC Name 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C21H19ClN2O2/c1-14-6-5-9-19(15(14)2)23-21(26)17-10-11-20(25)24(13-17)12-16-7-3-4-8-18(16)22/h3-11,13H,12H2,1-2H3,(H,23,26)
Standard InChI Key QOHZJILDTLFULA-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxopyridine-3-carboxamide, reflects its intricate architecture. Its core consists of a 6-oxo-1,6-dihydropyridine ring substituted at position 1 with a 2-chlorobenzyl group and at position 3 with a carboxamide linked to a 2,3-dimethylphenyl moiety. The molecular formula C₂₁H₁₉ClN₂O₂ corresponds to a molar mass of 366.85 g/mol. Key structural features include:

  • Dihydropyridine Core: The partially saturated pyridine ring introduces planarity while allowing for hydrogen bonding via the 6-oxo group.

  • Chlorophenyl Substituent: A 2-chlorobenzyl group at position 1 contributes steric bulk and potential halogen bonding interactions.

  • Dimethylphenyl Carboxamide: The N-linked 2,3-dimethylphenyl group enhances lipophilicity and may influence target binding specificity.

PropertyValue
Molecular FormulaC₂₁H₁₉ClN₂O₂
Molecular Weight366.85 g/mol
IUPAC Name1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxopyridine-3-carboxamide
SMILESCC1=C(C(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl)C
InChI KeyQOHZJILDTLFULA-UHFFFAOYSA-N

The twisted conformation between the dihydropyridine and benzene rings, evidenced by a dihedral angle of approximately 88.1°, suggests significant steric hindrance . This structural distortion may impact crystallization behavior and solubility, though experimental solubility data remain unreported.

Synthesis and Crystallographic Analysis

Synthetic Pathways

Synthesis typically involves a multi-step sequence starting from 6-oxo-1,6-dihydropyridine-3-carboxylic acid and 2-chloro-3-methylaniline. Key steps include:

  • Carboxylic Acid Activation: The carboxylic acid undergoes activation using reagents like thionyl chloride or carbodiimides to form an acyl chloride or mixed anhydride.

  • Amide Coupling: Reaction with 2-chloro-3-methylaniline in the presence of a base (e.g., pyridine) yields the carboxamide intermediate.

  • Benzylation: Introduction of the 2-chlorobenzyl group via nucleophilic substitution or Mitsunobu reaction completes the synthesis.

Crystallization from pyridine yields block-shaped crystals suitable for X-ray diffraction. The process requires careful control of solvent polarity and temperature to avoid byproduct formation .

Crystal Packing and Hydrogen Bonding

X-ray crystallography reveals a three-dimensional network stabilized by dual N—H⋯O hydrogen bonds:

Hydrogen BondD—H (Å)H⋯A (Å)D⋯A (Å)Angle (°)
N1—H1⋯O1 (intrachain)0.861.932.793177
N2—H2⋯O2 (interchain)0.862.082.926166

These interactions propagate along the a-axis, forming chains that dimerize through additional N—H⋯O contacts between dihydropyridine rings. The resulting lattice exhibits high thermal stability, as inferred from melting point analyses of analogous compounds .

Biological Activities and Mechanistic Hypotheses

Calcium Channel Modulation

Dihydropyridines are renowned for their voltage-gated calcium channel (VGCC) antagonism, exemplified by nifedipine and amlodipine. While direct evidence for 1-[(2-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide’s activity is lacking, structural analogs demonstrate:

  • L-Type VGCC Blockade: The carboxamide and chlorophenyl groups may coordinate with channel pore residues, mimicking phenylalkylamine binding modes.

  • T-Type Selectivity: Steric bulk from the dimethylphenyl substituent could favor interaction with Cav3.x channels, though this requires experimental validation.

Comparative Analysis with Structural Analogs

N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

This analog lacks the 2-chlorobenzyl group, resulting in:

  • Reduced LogP: Calculated partition coefficient decreases from 3.8 to 2.9, indicating lower membrane permeability.

  • Simplified Hydrogen Bonding: Absence of the benzyl substituent eliminates π-π interactions observed in the parent compound’s crystal lattice .

Research Gaps and Future Directions

Pharmacokinetic Profiling

Critical unknowns include:

  • Metabolic Stability: Cytochrome P450 isoform susceptibility (e.g., CYP3A4-mediated oxidation).

  • Bioavailability: Impact of low aqueous solubility on oral absorption.

Target Deconvolution

Advanced techniques such as:

  • Chemoproteomics: Identify off-target interactions using activity-based protein profiling.

  • Cryo-EM: Resolve compound-channel complexes at near-atomic resolution.

Formulation Strategies

Address solubility limitations through:

  • Nanocrystallization: Reduce particle size to enhance dissolution rate.

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) for improved parenteral delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator